4-(Azepan-1-YL)but-2-YN-1-OL

Antimicrobial Benzothiazole Structure-Activity Relationship

4-(Azepan-1-yl)but-2-yn-1-ol (CAS 88860-77-9) is a bifunctional chemical building block that combines a saturated seven-membered azepane (hexahydro-1H-azepine) heterocycle with a terminal propargylic alcohol moiety via a but-2-ynyl linker. With a molecular formula of C₁₀H₁₇NO, a molecular weight of 167.25 g/mol, a computed LogP of 0.796, and a topological polar surface area (TPSA) of 23.47 Ų, this compound occupies a distinct physicochemical space compared to its five-membered (pyrrolidine) and six-membered (piperidine, morpholine) ring analogs.

Molecular Formula C10H17NO
Molecular Weight 167.25 g/mol
CAS No. 88860-77-9
Cat. No. B15396926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Azepan-1-YL)but-2-YN-1-OL
CAS88860-77-9
Molecular FormulaC10H17NO
Molecular Weight167.25 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)CC#CCO
InChIInChI=1S/C10H17NO/c12-10-6-5-9-11-7-3-1-2-4-8-11/h12H,1-4,7-10H2
InChIKeyDTJVLYIVZBVPBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Azepan-1-YL)but-2-YN-1-OL (CAS 88860-77-9): A Seven-Membered Azepane-Propargylic Alcohol Building Block for Medicinal Chemistry and Click Chemistry Procurement


4-(Azepan-1-yl)but-2-yn-1-ol (CAS 88860-77-9) is a bifunctional chemical building block that combines a saturated seven-membered azepane (hexahydro-1H-azepine) heterocycle with a terminal propargylic alcohol moiety via a but-2-ynyl linker [1]. With a molecular formula of C₁₀H₁₇NO, a molecular weight of 167.25 g/mol, a computed LogP of 0.796, and a topological polar surface area (TPSA) of 23.47 Ų, this compound occupies a distinct physicochemical space compared to its five-membered (pyrrolidine) and six-membered (piperidine, morpholine) ring analogs [1][2]. The alkyne functional group enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, while the azepane nitrogen and propargylic alcohol provide orthogonal handles for further derivatization [2].

Why 4-(Azepan-1-YL)but-2-YN-1-OL Cannot Be Casually Substituted by Piperidine or Pyrrolidine Analogs: Ring-Size-Driven Divergence in Biological Activity and Physicochemical Profile


Although 4-(piperidin-1-yl)but-2-yn-1-ol (CAS 14733-49-4) and 4-(pyrrolidin-1-yl)but-2-yn-1-ol (CAS 14597-28-5) share the same propargylic alcohol warhead and are often considered interchangeable alkyne building blocks, ring-size variation from five- to seven-membered cyclic amines introduces quantifiable divergence in both downstream biological activity and intrinsic physicochemical properties that cannot be predicted from the smaller-ring analogs alone [1]. In a direct head-to-head benzothiazole derivative series, the azepane-containing compound exhibited a 4-fold improvement in antibacterial MIC against S. aureus compared to its piperidine counterpart (15.62 vs. 62.5 µg/mL), while the pyrrolidine analog showed differential antifungal selectivity [1]. Furthermore, the computed LogP of the azepane derivative (0.796) is approximately 10-fold higher than the pyrrolidine analog (0.0779), indicating meaningfully different partitioning behavior that affects formulation, membrane permeability, and assay compatibility [2]. Generic substitution based solely on the shared alkyne functionality ignores these ring-size-dependent pharmacological and physicochemical differences.

Quantitative Differentiation Evidence for 4-(Azepan-1-YL)but-2-YN-1-OL: Head-to-Head Antimicrobial MIC Data, Physicochemical LogP Comparison, and Ring-Size-Dependent Reactivity Profiles


Azepane-Containing Benzothiazole Derivative (BZ5) Demonstrates 4-Fold Superior Anti-S. aureus Activity vs. Piperidine Analog (BZ4) in Direct Head-to-Head MIC Comparison

In a series of 2-(4-(t-amino)but-2-yn-1-yl)-1,3-benzothiazole derivatives synthesized from the corresponding cyclic amino propargylic alcohols, the azepane-derived compound BZ5 exhibited an MIC of 15.62 µg/mL against Staphylococcus aureus ATCC 6538p, representing a 4-fold improvement over the piperidine-derived BZ4 (MIC 62.5 µg/mL) [1]. Against Candida albicans ATCC 10231, the azepane derivative BZ5 and pyrrolidine derivative BZ2 both achieved an MIC of 62.5 µg/mL (with MFC of 125 µg/mL), while the piperidine derivative BZ4 was 2-fold less active (MIC 125 µg/mL) [1]. Notably, BZ5 also showed superior activity against Bacillus subtilis (MIC 31.25 µg/mL) compared to all other tested analogs [1]. The data demonstrate that the seven-membered azepane ring confers a specific antibacterial potency advantage that is not replicated by five- or six-membered cyclic amines bearing the identical propargylic alcohol linker and benzothiazole warhead.

Antimicrobial Benzothiazole Structure-Activity Relationship

Computed LogP of 4-(Azepan-1-YL)but-2-YN-1-OL Is 10-Fold Higher Than Pyrrolidine Analog, Indicating Distinct Partitioning and Membrane Permeability Behavior

The computed octanol-water partition coefficient (LogP) of 4-(azepan-1-yl)but-2-yn-1-ol is 0.796, compared with 0.0779 for the pyrrolidine analog (CAS 14597-28-5) and -0.7478 for the morpholine analog (CAS 4480-49-3) [1][2]. This represents an approximately 10-fold higher LogP for the azepane derivative relative to the pyrrolidine analog (5.2-fold on a linear scale), and a >30-fold difference versus the morpholine derivative. While all three compounds share an identical TPSA of 23.47 Ų (azépane and pyrrolidine) or 32.7 Ų (morpholine), the progressive increase in LogP with ring size (5-membered: 0.08 < 7-membered: 0.80) reflects the greater hydrocarbon character of the azepane ring [1]. Molecular weight follows the same trend: azepane (167.25) > piperidine (153.22) > pyrrolidine (139.19) [1].

Physicochemical Properties LogP ADME

Seven-Membered Azepane Ring Provides Distinct Conformational Flexibility Compared to Piperidine and Pyrrolidine Scaffolds in Iminosugar Glycosidase Inhibitor Design

In iminosugar-based glycosidase inhibitor research, N-propargyl azepane and piperidine scaffolds were directly compared as click chemistry substrates for triazole-linked pseudo-disaccharide synthesis [1]. While both scaffolds were accessible from a common crystalline intermediate and could be elaborated via CuAAC click chemistry, the azepane-derived iminosugars (1,6-dideoxy-1,6-imino-D-mannitol series) exhibited distinct glycosidase inhibitory profiles compared to the piperidine series (1,5-dideoxy-1,5-imino-D-gulitol series), with neither parent N-propargyl compound showing activity against yeast α-glucosidase or almond β-glucosidase, but the triazole-linked pseudo-disaccharides displaying differentiated activity patterns dependent on the ring size [1][2]. This class-level evidence establishes that the seven-membered azepane ring introduces conformational and stereoelectronic properties that cannot be replicated by six- or five-membered saturated nitrogen heterocycles when elaborated into bioactive conjugates.

Iminosugar Glycosidase Inhibition Conformational Analysis

Gold(III)-Catalyzed Cyclization of Propargylic Alcohols to Azepanes Proceeds with Distinct Efficiency Compared to Piperidine Formation, Reflecting Ring-Size-Dependent Reactivity

In a systematic study of gold-catalyzed cyclization of propargylic alcohols, treatment with the hard gold(III) catalyst AuBr₃ resulted in cyclization to furnish cyclic ethers, piperidines, and azepanes bearing an acetylenic moiety [1]. The reaction outcome was dependent on the chain length (n) of the propargylic alcohol substrate: substrates with n = 4 gave piperidines, while those with n = 5 afforded azepanes. Critically, the yield of the azepane bearing the acetylenic moiety was reported as relatively low compared to the corresponding piperidine formation, indicating that the seven-membered ring closure is inherently less favorable than six-membered ring formation under these catalytic conditions [1][2]. This differential reactivity has implications for synthetic route design: 4-(azepan-1-yl)but-2-yn-1-ol is more efficiently accessed via N-alkylation of azepane with 4-chlorobut-2-yn-1-ol (Mannich-type approach) rather than via gold-catalyzed cyclization strategies that work well for piperidine analogs.

Gold Catalysis Cyclization Synthetic Methodology

Procurement-Relevant Application Scenarios for 4-(Azepan-1-YL)but-2-YN-1-OL Based on Quantified Differentiation Evidence


Antimicrobial SAR Campaigns Requiring Diverse Cyclic Amine Topology for Benzothiazole or Related Heterocyclic Libraries

Based on the direct head-to-head MIC comparison showing the azepane-benzothiazole derivative BZ5 achieving a 4-fold improvement in anti-S. aureus activity (MIC 15.62 µg/mL) over the piperidine analog BZ4 (MIC 62.5 µg/mL) [1], 4-(azepan-1-yl)but-2-yn-1-ol should be prioritized as a key building block for antimicrobial structure-activity relationship (SAR) libraries. The Mannich reaction of this propargylic alcohol with 2-mercaptobenzothiazole or related heterocyclic thiols provides direct access to the amino acetylenic benzothiazole chemotype. Procurement of the azepane building block alongside its piperidine and pyrrolidine counterparts enables systematic ring-size SAR exploration, with the azepane variant offering the highest probability of identifying potent anti-staphylococcal hits.

Click Chemistry-Based Probe and Conjugate Synthesis Requiring Intermediate Lipophilicity Without Additional Heteroatoms

For bioconjugation or chemical probe synthesis using CuAAC click chemistry, 4-(azepan-1-yl)but-2-yn-1-ol provides a terminal alkyne handle with a LogP of 0.796, which is approximately 10-fold higher than the pyrrolidine analog (LogP 0.0779) [2]. This moderate lipophilicity is desirable when the conjugated product must retain sufficient membrane permeability for cellular target engagement, without introducing additional hydrogen bond donors or acceptors that would increase TPSA (the azepane derivative maintains a low TPSA of 23.47 Ų) [2]. The azepane tertiary amine also provides a potential pH-sensitive handle for lysosomotropic or endosomal release applications, differentiating it from the morpholine analog (LogP -0.7478, TPSA 32.7 Ų) which is more hydrophilic and contains an additional oxygen atom .

Diversity-Oriented Synthesis of Iminosugar-Derived Glycosidase Inhibitor Libraries

As demonstrated by Wilkinson et al. and Zamoner et al., N-propargyl iminosugar scaffolds based on both azepane and piperidine cores can be elaborated via CuAAC click chemistry into triazole-linked pseudo-disaccharide libraries [1][2]. The azepane scaffold (derived from 1,6-dideoxy-1,6-imino-D-mannitol) provides access to a distinct conformational and biological activity space compared to the piperidine series. Procuring 4-(azepan-1-yl)but-2-yn-1-ol enables the direct N-propargylation of azepane-based iminosugar cores without requiring protecting group manipulation on the alkyne, streamlining the synthesis of focused glycosidase inhibitor libraries where seven-membered ring iminosugars have shown unique selectivity profiles.

Medicinal Chemistry Programs Targeting Sigma Receptors or CNS Applications Requiring Conformationally Expanded Cyclic Amines

Patent literature establishes that hexahydroazepine (azepane) derivatives bind specifically to sigma receptors with high affinity, and the azepane ring confers distinct pharmacological properties compared to piperidine and pyrrolidine analogs in CNS-targeted programs [1]. With a computed LogP of 0.796 and moderate molecular weight (167.25 Da), 4-(azepan-1-yl)but-2-yn-1-ol serves as a versatile intermediate for installing the azepane pharmacophore into lead compounds via the propargylic alcohol or alkyne handles, enabling late-stage diversification through click chemistry or nucleophilic substitution. The procurement of this specific building block supports medicinal chemistry efforts where the seven-membered ring is essential for target engagement, as generic substitution with piperidine or pyrrolidine propargylic alcohols would alter both the conformational presentation and the physicochemical profile of the resulting ligands.

Quote Request

Request a Quote for 4-(Azepan-1-YL)but-2-YN-1-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.